3,7-Dimethyl-8-p-sulfophenylxanthine 3,7-Dimethyl-8-p-sulfophenylxanthine A weak water soluble A2 -adenosine receptor antagonist. UV lmax (log e, MeOH): 203 nm (4.45), 239 nm (4.34), 301 nm (4.26).

Brand Name: Vulcanchem
CAS No.: 149981-20-4
VCID: VC20763923
InChI: InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22)
SMILES: CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C
Molecular Formula: C13H12N4O5S
Molecular Weight: 336.33 g/mol

3,7-Dimethyl-8-p-sulfophenylxanthine

CAS No.: 149981-20-4

Cat. No.: VC20763923

Molecular Formula: C13H12N4O5S

Molecular Weight: 336.33 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethyl-8-p-sulfophenylxanthine - 149981-20-4

Specification

Description A weak water soluble A2 -adenosine receptor antagonist. UV lmax (log e, MeOH): 203 nm (4.45), 239 nm (4.34), 301 nm (4.26).

CAS No. 149981-20-4
Molecular Formula C13H12N4O5S
Molecular Weight 336.33 g/mol
IUPAC Name 4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22)
Standard InChI Key UQHWMQWFLPDPAW-UHFFFAOYSA-N
SMILES CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C
Canonical SMILES CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C

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